molecular formula C15H20N2O5 B14689789 1-Pentoxymethylbenzimidazole oxalate CAS No. 34703-74-7

1-Pentoxymethylbenzimidazole oxalate

Cat. No.: B14689789
CAS No.: 34703-74-7
M. Wt: 308.33 g/mol
InChI Key: MADVDUHYOPSWAG-UHFFFAOYSA-N
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Description

1-Pentoxymethylbenzimidazole oxalate is a heterocyclic compound that features a benzimidazole core with a pentoxymethyl substituent and an oxalate counterion. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of the pentoxymethyl group and oxalate ion enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pentoxymethylbenzimidazole oxalate typically involves the reaction of benzimidazole with pentoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Pentoxymethylbenzimidazole oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Pentoxymethylbenzimidazole oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pentoxymethylbenzimidazole oxalate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The pentoxymethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The oxalate ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Pentoxymethylbenzimidazole oxalate stands out due to the presence of the pentoxymethyl group, which enhances its chemical stability and biological activity. The oxalate ion further contributes to its unique properties, making it a versatile compound in various research applications .

Properties

CAS No.

34703-74-7

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

oxalic acid;1-(pentoxymethyl)benzimidazole

InChI

InChI=1S/C13H18N2O.C2H2O4/c1-2-3-6-9-16-11-15-10-14-12-7-4-5-8-13(12)15;3-1(4)2(5)6/h4-5,7-8,10H,2-3,6,9,11H2,1H3;(H,3,4)(H,5,6)

InChI Key

MADVDUHYOPSWAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O

Origin of Product

United States

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